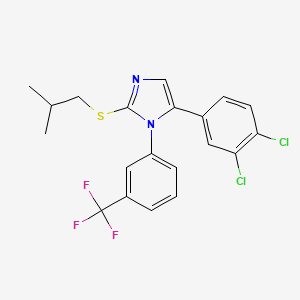

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H17Cl2F3N2S and its molecular weight is 445.33. The purity is usually 95%.

BenchChem offers high-quality 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Analogs of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole have been explored as novel antibacterial agents. Preliminary studies indicate that the presence of two aryl rings, the imidazole NH, and a good electron withdrawing group or an aldehyde or amino group at C-2 are required for significant levels of activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Antifungal Activity

Some derivatives of the compound, specifically 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, where the alkyl group is an n-propyl, n-butyl, or isobutyl group, have shown good in vitro antifungal action against strains of Trichophyton, with reduced activity against Microsporum, Aspergillus, and Candida strains. Their activity was notably diminished in the presence of serum (Ellis et al., 1964).

Antitumor Potential

The structural analogs of this compound have been investigated for their antitumor properties. Specifically, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates has shown curative activity against L-1210 and P388 leukemia, suggesting the potential of these compounds as prodrug modifications for existing antitumor agents (Stevens et al., 1984).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and molecular structure of related imidazole compounds, providing insights into their chemical properties and potential for further modification (Sharma et al., 2017). These studies lay the groundwork for understanding how structural variations can affect the biological activity and potential applications of these compounds.

properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2F3N2S/c1-12(2)11-28-19-26-10-18(13-6-7-16(21)17(22)8-13)27(19)15-5-3-4-14(9-15)20(23,24)25/h3-10,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECFUZLLDJPHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)